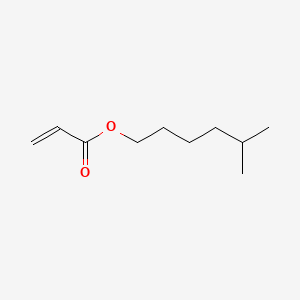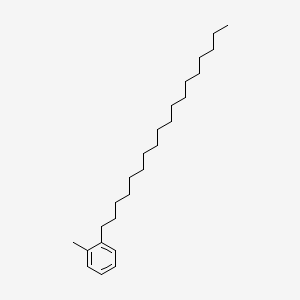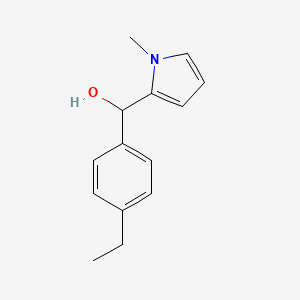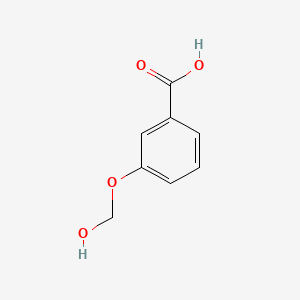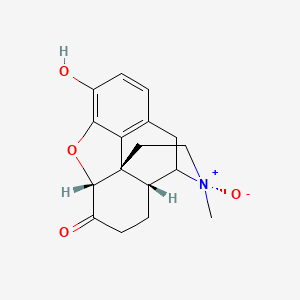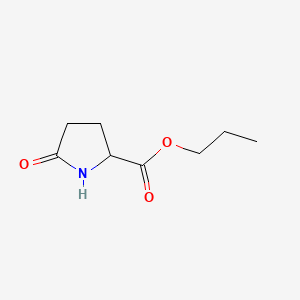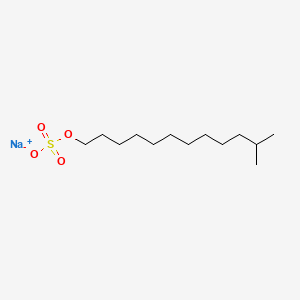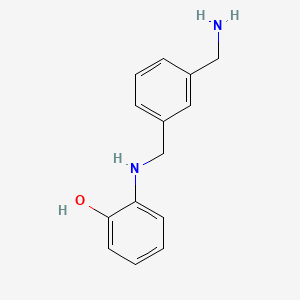
Phenol, 2-(((3-(aminomethyl)phenyl)methyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(((3-(aminomethyl)phenyl)methyl)amino)- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features an aminomethyl group attached to the phenyl ring, making it a unique derivative of phenol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(((3-(aminomethyl)phenyl)methyl)amino)- can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with an aminomethylated benzylamine under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of a nitro-substituted precursor, followed by reductive amination. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(((3-(aminomethyl)phenyl)methyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(((3-(aminomethyl)phenyl)methyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2-(((3-(aminomethyl)phenyl)methyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-amino-:
3-Aminophenol: This compound has the amino group attached to the meta position relative to the hydroxyl group.
Uniqueness
Phenol, 2-(((3-(aminomethyl)phenyl)methyl)amino)- is unique due to the presence of the aminomethyl group, which can significantly influence its chemical reactivity and biological activity compared to other phenol derivatives .
Eigenschaften
CAS-Nummer |
121028-74-8 |
|---|---|
Molekularformel |
C14H16N2O |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-[[3-(aminomethyl)phenyl]methylamino]phenol |
InChI |
InChI=1S/C14H16N2O/c15-9-11-4-3-5-12(8-11)10-16-13-6-1-2-7-14(13)17/h1-8,16-17H,9-10,15H2 |
InChI-Schlüssel |
IYYHJZMVTHPCCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC(=C2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



